molecular formula C26H20FN3O4S B2638565 2-Amino-6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893292-93-8

2-Amino-6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2638565
CAS RN: 893292-93-8
M. Wt: 489.52
InChI Key: APHGQBKJXHBQPB-UHFFFAOYSA-N
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Description

2-Amino-6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20FN3O4S and its molecular weight is 489.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound is part of a class of chemicals involved in the synthesis of various derivatives with potential biological applications. For instance, Ahmad et al. (2019) synthesized derivatives of 2-amino-6-benzyl-4-phenyl-4,6-dihydropyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides and evaluated them as selective inhibitors of monoamine oxidase A and B. Some compounds were identified as potent inhibitors, with compound 6d and 7q inhibiting monoamine oxidase A and 6h and 7r targeting monoamine oxidase B. The study emphasized the potential of these synthetic derivatives in interacting with monoamine oxidase isozymes, suggesting a significant role in neuropsychiatric disorder management Ahmad et al., 2019.

Multicomponent Synthesis and Mechanistic Insights

The versatility of the compound's structural framework allows for intricate multicomponent synthesis processes, as described by Lega et al. (2016). They explored the three-component interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles. This process can lead to the formation of either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a new product type for such interactions. The formation of these stable salts is reversible, and their interaction with active methylene nitriles results in the formation of 2-amino-4H-pyrans. The detailed and adjusted mechanism of the three-component interaction, including the bis-adducts formation stage, was proposed, highlighting the chemical versatility and the possibility of controlling reaction selectivity Lega et al., 2016.

Antibacterial and Antifungal Activities

Derivatives of the compound have shown promising antimicrobial activities. For example, Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides and evaluated their antibacterial and antifungal properties. The structures of the synthesized compounds were confirmed using various spectral analyses, and the biological screening demonstrated significant antimicrobial potential, suggesting their use as potential antimicrobial agents Lega et al., 2017.

Structural Analysis and X-Ray Crystallography

The structural complexity of these compounds also makes them suitable for in-depth structural analysis and crystallography studies. Shemchuk et al. (2014) synthesized derivatives based on the three-component interaction of benzo[c][2,1]thiazin-4-on 2,2-dioxide with corresponding isatins and appropriate methylene active nitriles. The molecular structures of the target compounds were uniquely proved by the X-ray diffraction analysis method, offering insights into the intricate structural nuances of these chemical entities Shemchuk et al., 2014.

properties

IUPAC Name

2-amino-6-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4S/c1-33-19-12-8-17(9-13-19)23-21(14-28)26(29)34-24-20-4-2-3-5-22(20)30(35(31,32)25(23)24)15-16-6-10-18(27)11-7-16/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHGQBKJXHBQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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